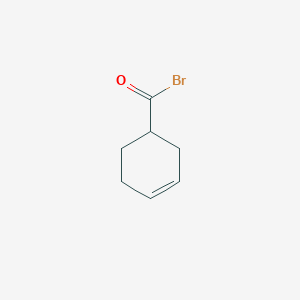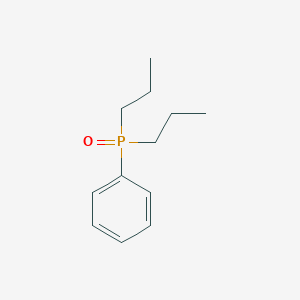
Oxo(phenyl)dipropyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(phenyl)dipropyl-lambda~5~-phosphane: is a chemical compound with a unique structure that includes a phosphorus atom bonded to an oxo group, a phenyl group, and two propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorus trichloride (PCl3): as a starting material.
Grignard reagents: or to introduce the phenyl and propyl groups.
Oxidizing agents: such as hydrogen peroxide (H2O2) or oxygen (O2) to introduce the oxo group.
Industrial Production Methods
Industrial production methods for Oxo(phenyl)dipropyl-lambda~5~-phosphane would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxo(phenyl)dipropyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or remove it entirely.
Substitution: The phenyl and propyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines or phosphine hydrides.
Substitution: Formation of new organophosphorus compounds with different substituents.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying phosphorus-containing biomolecules and their interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the synthesis of other organophosphorus compounds and materials.
Mechanism of Action
The mechanism by which Oxo(phenyl)dipropyl-lambda~5~-phosphane exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it may interact with enzymes or other proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane
- Oxo(phenyl)phosphane
Uniqueness
Oxo(phenyl)dipropyl-lambda~5~-phosphane is unique due to its specific combination of substituents, which can impart distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
66232-91-5 |
|---|---|
Molecular Formula |
C12H19OP |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
dipropylphosphorylbenzene |
InChI |
InChI=1S/C12H19OP/c1-3-10-14(13,11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
HXRVBPGQMACZOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(CCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


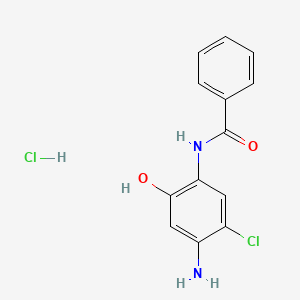
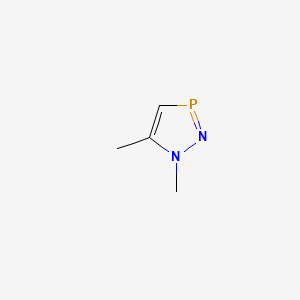
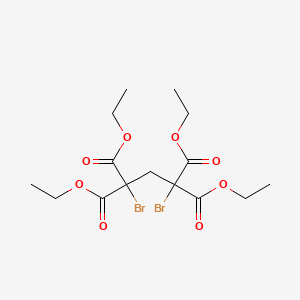

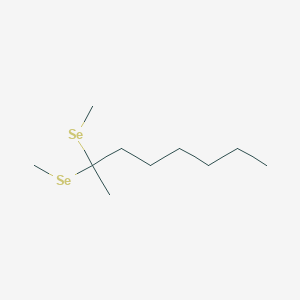


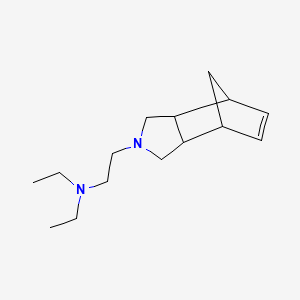

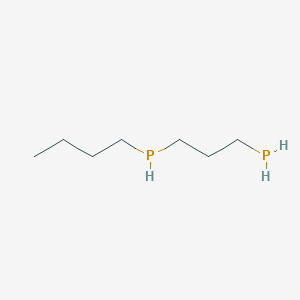
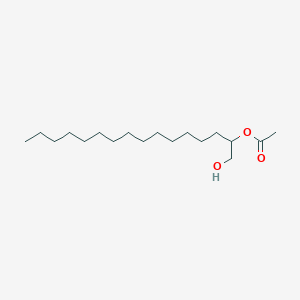
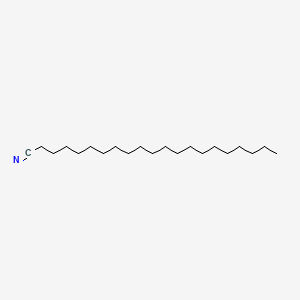
![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)
